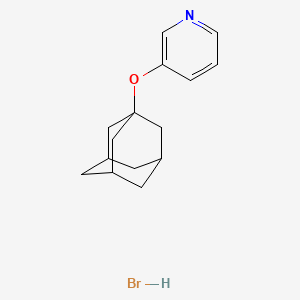
3-(1-Adamantyloxy)pyridine hydrobromide
描述
3-(1-Adamantyloxy)pyridine hydrobromide is a useful research compound. Its molecular formula is C15H20BrNO and its molecular weight is 310.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(1-Adamantyloxy)pyridine hydrobromide is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, discussing mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Overview
- Molecular Formula : C13H16BrN
- CAS Number : 1332528-74-1
- IUPAC Name : this compound
This compound features an adamantyl group attached to a pyridine ring, which is believed to enhance its biological activity by providing unique steric and electronic properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involved in central nervous system (CNS) functions.
Proposed Mechanisms:
- GABAergic Modulation : Similar compounds have been shown to influence GABA receptor activity, potentially leading to anticonvulsant effects.
- Dopaminergic Activity : The compound may also interact with dopaminergic pathways, which could be relevant for neuropsychiatric applications.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound indicates that modifications to the adamantyl or pyridine moieties can significantly impact its biological efficacy.
Anticonvulsant Properties
Research has indicated that this compound exhibits anticonvulsant properties. In animal models, the compound demonstrated significant seizure protection comparable to established antiepileptic drugs.
Case Study Findings :
- In a study utilizing the maximal electroshock (MES) seizure test, the compound showed a high degree of efficacy in reducing seizure frequency and intensity.
- Comparative analysis with other pyridine derivatives highlighted its superior anticonvulsant activity, suggesting potential therapeutic applications in epilepsy management.
Neuroprotective Effects
Additional studies have explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results indicated that it could mitigate neurotoxicity in vitro, presenting a promising avenue for further research into neurodegenerative diseases.
属性
IUPAC Name |
3-(1-adamantyloxy)pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO.BrH/c1-2-14(10-16-3-1)17-15-7-11-4-12(8-15)6-13(5-11)9-15;/h1-3,10-13H,4-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRLIBVDRFXUCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OC4=CN=CC=C4.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















